
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as TDB, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a sulfonamide derivative that is capable of modulating the immune system and has been shown to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to have various biochemical and physiological effects. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to increase the production of regulatory T cells and reduce the activation of effector T cells, resulting in immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is its high yield and purity during synthesis, making it suitable for large-scale production. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide.
Zukünftige Richtungen
There are several future directions for the research on N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide. One potential direction is the investigation of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the investigation of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide as a potential adjuvant therapy for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide in vivo, as well as its optimal dosage and administration route.
Synthesemethoden
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with thiophen-2-yl(thiophen-3-yl)methanol in the presence of a base such as triethylamine. This reaction yields N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been shown to have immunomodulatory effects by increasing the production of regulatory T cells and reducing the activation of effector T cells.
Eigenschaften
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S3/c19-24(20,14-3-4-15-12(10-14)5-7-21-15)18-17(13-6-9-22-11-13)16-2-1-8-23-16/h1-4,6,8-11,17-18H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGHRLXKRDBODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)

![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

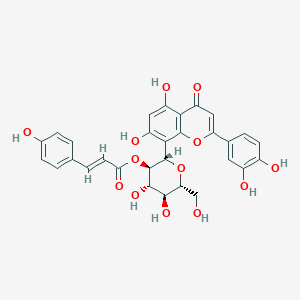

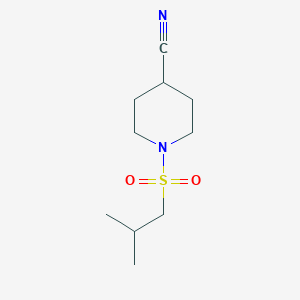
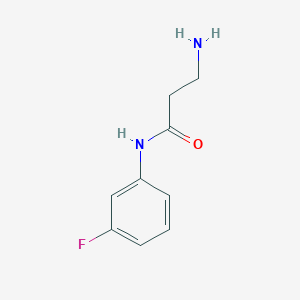
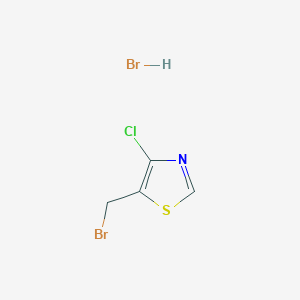
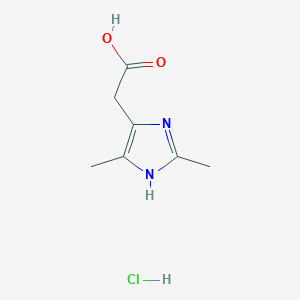
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2623253.png)
![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)